4-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ol
Description
The compound 4-(2-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ol features a pyrazole core substituted with distinct functional groups:
- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-containing heterocycle).
- Position 3: A methyl group.
- Position 4: A 2-chlorobenzyl substituent.
- Position 5: A hydroxyl group.
This structural combination confers unique physicochemical properties, such as enhanced solubility (due to the sulfone group) and lipophilicity (from the chlorobenzyl group), which may influence bioavailability and receptor interactions. Below, we compare this compound with structurally related pyrazole derivatives and analogs.
Properties
Molecular Formula |
C15H17ClN2O3S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H17ClN2O3S/c1-10-13(8-11-4-2-3-5-14(11)16)15(19)18(17-10)12-6-7-22(20,21)9-12/h2-5,12,17H,6-9H2,1H3 |
InChI Key |
CWEZYVHUVSQQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Substituents at Position 1
- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which can act as a hydrogen-bond acceptor and improve aqueous solubility .
- Analog from : 1-Phenyl substitution.
- Analog from : A chromene carboxamide derivative with the same 1,1-dioxidotetrahydrothiophen-3-yl group. This highlights the sulfone’s versatility in diverse scaffolds, though the chromene core may alter pharmacokinetics .
Substituents at Position 4
- Target Compound : The 2-chlorobenzyl group provides steric bulk and lipophilicity, favoring membrane permeability and hydrophobic binding pockets.
- Analog from : Chloro and bromo derivatives of aryl-substituted pyrazoles. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine .
- Analog from : A thiazolidinone derivative with a 3-(2-chlorobenzyl) group.
Substituents at Position 5
- Target Compound : A hydroxyl group, which can participate in hydrogen bonding and tautomerism, affecting acidity and binding modes.
- Analog from : A pyrazole-5-ol substituted with a benzothiazolyl group.
Key Observations:
Sulfone vs. Phenyl at Position 1 : The sulfone group in the target compound likely improves solubility and hydrogen-bonding capacity compared to phenyl-substituted analogs .
Chlorine vs. Bromine : Chlorine’s balance of lipophilicity and metabolic stability makes it preferable over bromine in drug design .
Hydroxyl Group : The 5-hydroxyl group in the target compound may enable tautomerism, affecting its electronic profile and interaction with biological targets .
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